molecular formula C14H14N2O3 B13913640 5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid

5'-Methoxy-2',6-dimethyl[4,4'-bipyridine]-3-carboxylic acid

Cat. No.: B13913640
M. Wt: 258.27 g/mol
InChI Key: AVEQILKBQLEDQD-UHFFFAOYSA-N
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Description

5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid is an organic compound belonging to the bipyridine family. Bipyridines are known for their versatile applications in coordination chemistry, particularly as ligands in the formation of metal complexes. This compound’s unique structure, featuring methoxy and dimethyl substitutions, makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which uses 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts as starting materials . The reaction conditions often require elevated temperatures and the presence of a base to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted bipyridines depending on the nucleophile used.

Scientific Research Applications

5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Uniqueness: 5’-Methoxy-2’,6-dimethyl[4,4’-bipyridine]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(5-methoxy-2-methylpyridin-4-yl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O3/c1-8-4-10(12(6-15-8)14(17)18)11-5-9(2)16-7-13(11)19-3/h4-7H,1-3H3,(H,17,18)

InChI Key

AVEQILKBQLEDQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)C2=C(C=NC(=C2)C)OC

Origin of Product

United States

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